Subphthalocyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

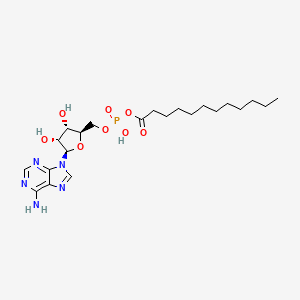

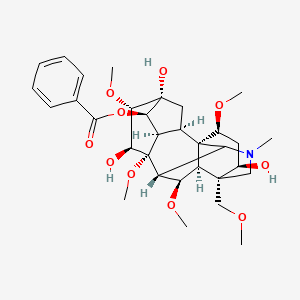

Subphthalocyanine is a cyclic tripyrrole derivative that consists of three isoindole-type units, with the connecting carbon atoms replaced by nitrogen. The parent of the class of subphthalocyanines. It is a conjugate acid of a subphthalocyaninate(2-).

Aplicaciones Científicas De Investigación

Organic Photovoltaics

Boron subphthalocyanines (BsubPcs) and silicon phthalocyanines (SiPcs) are gaining attention for their potential use in organic photovoltaics (OPVs). These compounds, recognized for their optoelectronic properties, can be easily functionalized to improve the solid-state arrangement, solubility, and overall performance of thin films in devices. Some recent studies of fullerene-free devices using these materials have reported power conversion efficiencies exceeding 8% (Grant et al., 2019).

Coordination Compounds

Metal complexes of phthalocyanines have been recognized for over 40 years for their unique physical and chemical properties. They have a variety of applications, including uses as dyes, optical and electrical materials, and catalysts. This review primarily focuses on their role as coordination compounds and discusses their physical and chemical properties, although practical uses such as catalytic activities are not detailed due to space constraints (Boucher, 1979).

Electrochemical and Photochemical Reduction of CO2

Iron and cobalt porphyrins, phthalocyanines, and related complexes are studied for their potential in the electrochemical and photochemical reduction of CO2. These compounds are potent visible light absorbers, essential for the development of renewable fuels. However, challenges such as the low yield of photochemically-generated active catalysts for CO2 reduction need to be addressed to make these methods economically viable (Manbeck & Fujita, 2015).

Synthesis, Characterization, and Applications in Biotechnology

Phthalocyanine compounds have broad applications, covering areas such as photodynamic therapy for cancer treatment, nanobiotechnology, magnetohyperthermia, and photodiagnosis. The extensive market use of phthalocyanine dyes in various applications is a testament to their potential. However, challenges such as the required level of purity and scaling up production limit their application in some fields (Tedesco et al., 2014).

Vapor Pressure and Thermodynamics

The volatility of different phthalocyanines, analyzed in terms of molecular and crystal structure, is significant for understanding their applications. The variation in saturated vapor pressure among phthalocyanines is determined by factors like Van der Waals and electrostatic interactions, influencing their use in various scientific applications (Basova et al., 2009).

Propiedades

Fórmula molecular |

C24H14N6 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

2,11,20,28,29,30-hexazaheptacyclo[19.6.1.13,10.112,19.04,9.013,18.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21(28),22,24,26-tetradecaene |

InChI |

InChI=1S/C24H14N6/c1-2-8-14-13(7-1)19-25-20(14)29-22-17-11-5-6-12-18(17)24(27-22)30-23-16-10-4-3-9-15(16)21(26-23)28-19/h1-12H,(H2,25,26,27,28,29,30) |

Clave InChI |

PMJMHCXAGMRGBZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C(N4)N=C6C7=CC=CC=C7C(=N6)N=C2N3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-(1-methylethyl)-tricyclo[4.4.0.02,7]dec-3-ene](/img/structure/B1262597.png)

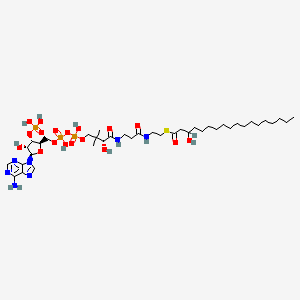

![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)

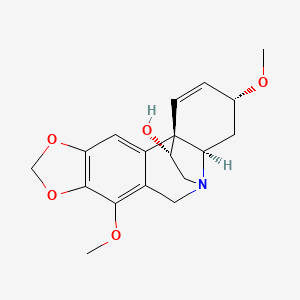

![(2Z,6E)-7-[(5R,5aR,6S,8aS)-3-(methoxycarbonylamino)-6-methyl-4-oxo-5a,6,7,8,8a,9-hexahydro-5H-cyclopenta[g]thiochromen-5-yl]-3-methylhepta-2,6-dienoic acid](/img/structure/B1262614.png)